molecular formula C11H11F2N3 B1430881 4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1267063-72-8

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1430881
CAS No.: 1267063-72-8
M. Wt: 223.22 g/mol
InChI Key: IKQIPONNAMVTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidine ring adds to its structural complexity and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions. Common reagents for this step include N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the intermediate compound with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

    Chemical Biology: The compound is used in chemical biology to study the effects of fluorine substitution on biological activity.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This leads to modulation of the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1H-benzo[d]imidazole: Lacks the pyrrolidine ring but shares the benzimidazole core and fluorine atoms.

    2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole: Contains the pyrrolidine ring but lacks the fluorine atoms.

Uniqueness

4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both fluorine atoms and the pyrrolidine ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-6-4-7(13)10-9(5-6)15-11(16-10)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQIPONNAMVTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.